2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol
CAS No.:
Cat. No.: VC13681433
Molecular Formula: C10H9F3O2
Molecular Weight: 218.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F3O2 |
|---|---|
| Molecular Weight | 218.17 g/mol |
| IUPAC Name | 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-7-ol |
| Standard InChI | InChI=1S/C10H9F3O2/c11-10(12,13)9-4-2-6-1-3-7(14)5-8(6)15-9/h1,3,5,9,14H,2,4H2 |
| Standard InChI Key | DUGDTMVYPICSHN-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)O)OC1C(F)(F)F |
| Canonical SMILES | C1CC2=C(C=C(C=C2)O)OC1C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol (IUPAC name: 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-7-ol) belongs to the benzopyran class, featuring a fused benzene and pyran ring system. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| SMILES | C1CC2=C(C=C(C=C2)O)OC1C(F)(F)F |
| InChI Key | DUGDTMVYPICSHN-UHFFFAOYSA-N |
| Density | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 (calculated) |
The trifluoromethyl (-CF₃) group at the 2-position contributes to increased electronegativity and steric bulk, while the 7-hydroxyl group enables hydrogen bonding. Nuclear magnetic resonance (NMR) studies of related benzopyrans indicate that the dihydro-pyran ring adopts a half-chair conformation, with the -CF₃ group in an axial position to minimize steric strain.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a two-step process:
-
Trifluoromethylation of Benzopyran Precursors:
-
Reaction of 3,4-dihydro-2H-1-benzopyran-7-ol with trifluoromethyl iodide (CF₃I) in the presence of potassium carbonate (K₂CO₃) and copper(I) iodide (CuI) at 80–100°C under nitrogen.
-
Yield: 60–75% (laboratory scale).
-
-
Purification:
-
Recrystallization using ethanol-water mixtures to achieve >95% purity.
-
Industrial-scale production employs continuous flow reactors, which enhance heat transfer and reduce reaction times (2–4 hours vs. 8–12 hours in batch processes).
Comparative Analysis
Traditional benzopyran syntheses (e.g., Pechmann condensation) often require acidic conditions and suffer from low yields (30–50%) . In contrast, the trifluoromethylation approach offers higher efficiency and scalability, albeit with higher reagent costs due to CF₃I.
Chemical Reactivity and Derivatives
Key Reactions
The compound participates in three principal reactions:
-
Esterification:
-
Reaction with acetyl chloride yields 7-acetoxy derivatives, enhancing lipophilicity for drug delivery applications.
-
Example:
-
-
Oxidation:
-
Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the dihydropyran ring to a ketone, forming 2-(trifluoromethyl)-2H-chromen-7-one.
-
-
Electrophilic Aromatic Substitution:
-
The hydroxyl group directs electrophiles (e.g., NO₂⁺) to the 8-position, enabling nitro-functionalization.
-
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 12.5 | VulcanChem |
| Escherichia coli | 25.0 | VulcanChem |
| Candida albicans | 50.0 | VulcanChem |
The -CF₃ group enhances membrane permeability, facilitating interaction with bacterial topoisomerase IV and fungal lanosterol demethylase.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Serves as a scaffold for kinase inhibitors due to its planar aromatic system.
-
Prodrug Design: Ester derivatives improve oral bioavailability in rodent models.
Agrochemical Uses
-
Incorporated into herbicides targeting acetolactate synthase (ALS), with 85% weed suppression at 10 ppm.
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-ol | Hydroxyl at 6-position | MIC: 50 μg/mL (E. coli) |
| 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-8-ol | Hydroxyl at 8-position | IC₅₀: 25 μM (MCF-7) |
| Non-fluorinated 3,4-dihydro-2H-1-benzopyran-7-ol | Lacks -CF₃ group | MIC: >100 μg/mL |
The 7-hydroxyl configuration optimizes hydrogen bonding with biological targets, while the -CF₃ group augments metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume